Anthra(1,2,3,4-rst)pentaphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthra(1,2,3,4-rst)pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₂H₁₈. It is known for its complex structure, which includes multiple aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(1,2,3,4-rst)pentaphene typically involves the cyclization of precursor compounds under specific conditions. One common method includes the use of high-temperature reactions to induce the formation of the polycyclic structure. The reaction conditions often require the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to controlled heating and catalytic conditions. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Anthra(1,2,3,4-rst)pentaphene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones.
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced aromatic compounds.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Anthra(1,2,3,4-rst)pentaphene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Anthra(1,2,3,4-rst)pentaphene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the behavior of biological molecules and pathways, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings but a different arrangement.
Pentacene: A polycyclic aromatic hydrocarbon with five linearly fused benzene rings.
Uniqueness
Anthra(1,2,3,4-rst)pentaphene is unique due to its complex structure, which includes multiple fused aromatic rings in a specific arrangement.
Properties
CAS No. |
31541-07-8 |
---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
octacyclo[18.10.2.02,11.04,9.012,32.013,18.023,31.025,30]dotriaconta-1(31),2,4,6,8,10,12(32),13,15,17,19,21,23,25,27,29-hexadecaene |
InChI |
InChI=1S/C32H18/c1-2-8-20-18-28-27(17-19(20)7-1)31-25-11-5-3-9-21(25)15-23-13-14-24-16-22-10-4-6-12-26(22)32(28)30(24)29(23)31/h1-18H |
InChI Key |
NIEHJHVXMCDHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C5C(=CC6=CC=CC=C64)C=CC7=CC8=CC=CC=C8C3=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.